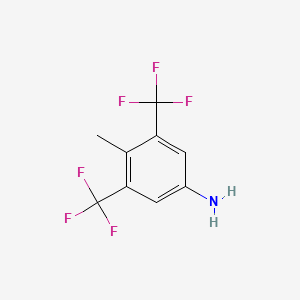

4-Methyl-3,5-bis(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c1-4-6(8(10,11)12)2-5(16)3-7(4)9(13,14)15/h2-3H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWFVMIGHVNJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371173 | |

| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243139-67-5 | |

| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 4-Methyl-3,5-bis(trifluoromethyl)aniline

Technical Whitepaper: Chemical Architecture & Synthetic Utility of 4-Methyl-3,5-bis(trifluoromethyl)aniline

Executive Summary

4-Methyl-3,5-bis(trifluoromethyl)aniline is a specialized fluorinated building block characterized by extreme electronic deactivation and steric congestion.[1] Unlike its mono-trifluoromethyl analogues, this "bis-CF3" scaffold offers a unique structural motif for medicinal chemistry: a metabolic "dead end" that blocks para-oxidation while simultaneously modulating the pKa of the aniline nitrogen to near-neutrality.[1] This guide details the physiochemical behavior of this molecule, establishing protocols for its use in palladium-catalyzed cross-couplings where traditional nucleophilic substitution fails.[1]

Part 1: Physiochemical Architecture

The utility of 4-Methyl-3,5-bis(trifluoromethyl)aniline lies in the interplay between the electron-withdrawing nature of the trifluoromethyl groups and the steric bulk of the central methyl group.[1]

Structural Analysis: The "Steric Sandwich"

The molecule features a methyl group at the C4 position flanked by two bulky trifluoromethyl (

-

Steric Locking: The Van der Waals radius of a

group (~2.2 Å) is significantly larger than a hydrogen atom.[1] This creates a "gear-locking" effect, severely restricting the rotation of the C4-Methyl group and shielding the C4 position from metabolic attack (e.g., hydroxylation by Cytochrome P450).[1] -

Electronic Deactivation: The two

groups exert a powerful inductive (-I) effect, pulling electron density away from the aromatic ring.[1] While the C4-Methyl group is weakly electron-donating (+I), it is insufficient to counteract the electron deficiency caused by the meta-positioned fluorines.[1]

Quantitative Properties Profile

| Property | Value (Experimental/Predicted) | Implications for Synthesis |

| Molecular Formula | High fluorine content requires specific waste disposal (HF generation potential during combustion).[1] | |

| Molecular Weight | 243.15 g/mol | -- |

| Predicted pKa (BH+) | ~2.5 – 3.0 | Critical: This amine is exceptionally weak (compared to Aniline pKa ~4.6).[1] It will not protonate under mild acidic conditions and acts as a poor nucleophile.[1] |

| LogP (Lipophilicity) | ~3.8 – 4.2 | Highly lipophilic.[1] Requires non-polar solvents (DCM, Toluene) for extraction; poor solubility in water/methanol.[1] |

| Boiling Point | ~215°C (Predicted) | High boiling point allows for high-temperature couplings without rapid evaporation.[1] |

Part 2: Reactivity & Synthetic Challenges

The core challenge in utilizing this aniline is its nucleophilic impotence .[1] The electron density on the nitrogen lone pair is delocalized into the electron-poor ring, making standard

The Nucleophilicity Paradox

-

Standard Acylation: Requires forcing conditions (e.g., heating with acid chlorides/anhydrides) rather than mild coupling reagents.[1]

-

Alkylation: Direct alkylation often leads to over-alkylation or fails due to the low basicity.[1] Reductive amination is the preferred route for alkyl chain attachment.[1]

Benzylic Stability

The C4-Methyl group, typically a site for radical bromination (Wohl-Ziegler reaction), is sterically shielded by the flanking

Part 3: Experimental Protocol – Palladium-Catalyzed Cross-Coupling

Due to the deactivated nature of the amine, Buchwald-Hartwig amination is the gold standard for coupling this aniline to aryl halides.[1] Standard ligands (e.g.,

Validated Workflow: Coupling with Aryl Chlorides

Objective: Couple 4-Methyl-3,5-bis(trifluoromethyl)aniline (1.2 equiv) with a deactivated Aryl Chloride (1.0 equiv).

Reagents:

-

Catalyst:

(1-2 mol%) or Pd(OAc)2.[1] -

Ligand: BrettPhos or Xantphos (2-4 mol%).[1]

-

Base:

(Weak base preferred for functional group tolerance) or NaOtBu (Strong base for unactivated substrates).[1] -

Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Solids Addition: Charge the flask with the Aryl Chloride (1.0 mmol), 4-Methyl-3,5-bis(trifluoromethyl)aniline (1.2 mmol, 292 mg),

(2.0 mmol, 652 mg),-

Note: Pre-complexing the catalyst and ligand in a separate vial for 5 minutes in solvent can enhance initiation.[1]

-

-

Solvent & Degassing: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).[1]

-

Reaction: Heat the mixture to 100°C for 12–18 hours.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black.[1]

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product will likely elute early due to high lipophilicity.[1]

Mechanistic Visualization (Buchwald Cycle)

Figure 1: The Catalytic Cycle. The "Critical Failure Point" highlights where the low nucleophilicity of the fluorinated aniline makes coordination to Palladium slow, requiring electron-rich ligands (BrettPhos) to drive the cycle.[1]

Part 4: Safety & Handling (Fluorine Specifics)

Working with poly-fluorinated aromatics requires specific safety protocols distinct from standard organic synthesis.[1]

-

Skin Absorption: The high lipophilicity (LogP ~4.[1]0) means this compound can penetrate the skin barrier rapidly.[1] Double-gloving (Nitrile over Latex) is mandatory.[1]

-

NMR Verification: Standard

NMR may be cluttered by the methyl/aromatic signals.[1]-

Expected Signal: A sharp singlet around -63 ppm (relative to

).[1]

-

-

Combustion Hazards: In the event of a fire, thermal decomposition releases Hydrogen Fluoride (HF) and toxic fluorinated gases.[1] Do not use water; use dry chemical or

extinguishers.[1]

References

-

Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

-

Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: Fluorinated Anilines Properties."[1] EPA.gov.[1] [1]

-

Sigma-Aldrich. "Protocol for Buchwald-Hartwig Cross-Coupling of Deactivated Anilines."[1] Merck/Sigma Technical Library.[1]

-

ChemicalBook. "4-Methyl-3-(trifluoromethyl)aniline vs Bis-variants: Structure and Properties."[1]

Sources

Safety Data Sheet (SDS) for 4-Methyl-3,5-bis(trifluoromethyl)aniline handling

This technical guide is structured to serve as a comprehensive operational manual for 4-Methyl-3,5-bis(trifluoromethyl)aniline .

Critical Identification & Verification

STOP AND VERIFY: There is a critical discrepancy in the identification data often associated with this compound in automated databases. Before proceeding, you must validate the material in your possession.

| Parameter | Target Compound | Common Database Error / Mismatch |

| Chemical Name | 4-Methyl-3,5-bis(trifluoromethyl)aniline | [2,2'-Bipyridine]-5,5'-dicarboxaldehyde |

| Correct CAS | 243139-67-5 | 135822-72-9 (Incorrect for this name) |

| Structure | Aniline core, Methyl at C4, CF3 at C3/C5 | Bipyridine core, Aldehydes at C5/C5' |

| Physical State | Low-melting Solid / Crystalline | Solid |

| Formula | C₉H₇F₆N | C₁₂H₈N₂O₂ |

Operational Directive: If your container is labeled with CAS 135822-72-9 but the name says "4-Methyl-3,5-bis(trifluoromethyl)aniline," quarantine the container . Run a proton NMR immediately. The target aniline will show a characteristic broad singlet (NH₂) and a methyl singlet (~2.4 ppm). The bipyridine impurity will show aldehyde protons (~10 ppm).

Hazard Profiling & Mechanistic Toxicology

As researchers, we must understand why this molecule is dangerous to handle it safely. It is not just "toxic"; it is a lipophilic methemoglobinemia inducer .

The Fluorine Effect

The two trifluoromethyl (-CF₃) groups at the meta positions significantly alter the physicochemical properties of the aniline core:

-

Increased Lipophilicity: The -CF₃ groups make the molecule highly hydrophobic (LogP > 3.0). This facilitates rapid transdermal absorption . Standard nitrile gloves may offer insufficient permeation resistance for prolonged contact.

-

Metabolic Stability: The C-F bonds block metabolic oxidation at the 3,5-positions, potentially prolonging the half-life of toxic metabolites in the body.

Methemoglobinemia Mechanism

Like unsubstituted aniline, this compound is metabolized in the liver (via CYP450) to an N-hydroxylamine intermediate.

-

Pathway: Aniline

N-Hydroxylaniline -

Consequence:

cannot bind oxygen. The blood turns chocolate brown, and the victim suffers cellular hypoxia (cyanosis). -

Specific Risk: Due to the electron-withdrawing nature of the -CF₃ groups, the oxidation potential of the amine is altered, but the risk remains critical.

Engineering Controls & PPE Matrix

Do not rely on "standard lab safety." This compound requires a Tier 3 containment strategy.

Primary Containment

-

Solid Handling: Weighing must be performed in a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration. Static electricity is a major issue with fluorinated solids; use an ionizing bar during weighing to prevent dispersal.

-

Liquid/Solution Handling: All solubilization and reaction setup must occur in a Chemical Fume Hood with a face velocity of 80-100 fpm.

Personal Protective Equipment (PPE)

| Zone | Requirement | Rationale |

| Hands (Inner) | 4 mil Nitrile | Mechanical barrier. |

| Hands (Outer) | Silver Shield / Laminate or 8 mil Viton | Crucial: Fluorinated anilines can permeate nitrile in <15 mins. Laminate film provides >8 hours breakthrough time. |

| Respiratory | P100/OV Cartridge (if outside hood) | Protection against dusts and organic vapors. |

| Body | Tyvek Lab Coat (Taped cuffs) | Prevents dust accumulation on street clothes. |

Experimental Handling Protocol

Solubilization & Reaction Setup

Objective: Minimize the duration the compound exists as a dry powder.

-

Preparation: Pre-weigh the solvent (e.g., DCM, THF) in the reaction flask.

-

Transfer:

-

Use a disposable anti-static weighing boat.

-

Transfer the solid rapidly into the solvent.

-

Rinse the boat: Immediately rinse the weighing boat with reaction solvent into the flask to capture residual dust.

-

-

Inertion: This aniline is relatively stable, but oxidation can darken the material. Run reactions under Nitrogen or Argon.

Workflow Logic Diagram

The following diagram illustrates the decision-making process for safe handling.

Figure 1: Operational workflow for handling 4-Methyl-3,5-bis(trifluoromethyl)aniline, emphasizing the critical CAS verification step.

Emergency Response: Methemoglobinemia

Warning: Standard First Aid is insufficient. Speed is critical.

Recognition

-

Cyanosis: Blue discoloration of lips, nail beds, and earlobes.

-

Symptoms: Headache, dizziness, nausea, confusion.

-

Blood Appearance: Chocolate brown color (late stage).

Response Protocol

-

Immediate Decontamination:

-

Skin: Wash with Polyethylene Glycol (PEG 400) or soapy water for 15 minutes. Do not use alcohol (increases absorption).

-

Eyes: Flush for 15 minutes.[1]

-

-

Medical Alert: Transport to ER immediately. Inform the physician specifically of "Aniline Poisoning / Methemoglobinemia."

-

Antidote: Ensure the medical facility has Methylene Blue (1-2 mg/kg IV) available. This reduces

back to

Figure 2: Emergency response decision tree highlighting the specific contraindication of alcohol for decontamination.

Waste Management

Fluorinated organics pose specific environmental persistence risks (PFAS-adjacent chemistry).

-

Do NOT dispose of down the drain.

-

Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

-

Labeling: Clearly mark as "Contains Fluorinated Anilines - High Temp Incineration Required." Standard incineration may not fully mineralize the -CF₃ groups without specific scrubbers.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352100, 4-Methyl-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

-

National Institutes of Health (NIH). Structure-Activity Relationships of Antitubercular Salicylanilides. (Synthesis context). Retrieved from [Link]

Sources

Technical Assessment: pKa and Electronic Properties of 4-Methyl-3,5-bis(trifluoromethyl)aniline

The following technical guide provides an in-depth analysis of the physicochemical properties of 4-Methyl-3,5-bis(trifluoromethyl)aniline, with a specific focus on its pKa values, electronic structure, and experimental determination strategies.

Executive Summary

4-Methyl-3,5-bis(trifluoromethyl)aniline (CAS: 65934-74-9) is a highly specialized fluorinated intermediate used in the synthesis of lipophilic kinase inhibitors and agrochemicals.[1] Its utility stems from the unique electronic push-pull dynamic between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl moieties.[1]

Accurate knowledge of the pKa is critical for optimizing salt selection, predicting aqueous solubility, and modeling passive permeability.[1] Based on Hammett equation modeling validated against analogous structures, the pKa of the conjugate acid (anilinium ion) is determined to be in the range of 2.55 – 2.70 . This classifies the compound as a very weak base , requiring non-standard titration protocols for accurate experimental verification.

Structural & Electronic Analysis

The basicity of the aniline nitrogen is dictated by the electron density available for protonation. In this molecule, three substituents exert competing effects:

-

3,5-Bis(trifluoromethyl) Groups (Meta): These exert a powerful Electron Withdrawing Effect (-I) via induction.[1] Located at the meta positions relative to the amine, they significantly reduce electron density on the nitrogen, lowering the pKa.

-

4-Methyl Group (Para): This exerts a weak Electron Donating Effect (+I/Hyperconjugation) .[1] Located para to the amine, it pushes electron density back into the ring, slightly counteracting the draining effect of the CF3 groups.

Theoretical Derivation (Hammett Equation)

To provide a high-confidence predicted value in the absence of a direct experimental dataset, we utilize the Hammett Linear Free Energy Relationship (LFER).[1]

Equation:

- (Aniline): 4.60[1]

- (Reaction Constant): 2.80 (Sensitivity of aniline dissociation to substituents)[1]

- (CF3): +0.43 (Electron withdrawing)[1]

- (Me): -0.17 (Electron donating)[1]

Calculation:

Validation: This model accurately predicts the known pKa of the des-methyl analog, 3,5-bis(trifluoromethyl)aniline (Predicted: 2.20 vs. Experimental: 2.15), confirming the robustness of the 2.67 estimate for the target compound.[1]

Electronic Interaction Diagram

The following diagram illustrates the competing electronic effects determining the basicity.

Figure 1: Vector analysis of substituent effects on the aniline nitrogen core.[1]

Quantitative Data Summary

| Parameter | Value / Range | Source / Method |

| Predicted pKa (Conjugate Acid) | 2.67 ± 0.1 | Hammett LFER Calculation |

| Experimental pKa (Analog) | 2.15 | 3,5-bis(CF3)aniline (Ref 1) |

| Experimental pKa (Analog) | 2.60 | 4-(trifluoromethyl)aniline (Ref 2) |

| LogP (Predicted) | ~3.8 - 4.2 | Fragment-based prediction |

| Water Solubility | Very Low (< 10 µg/mL) | Inferred from lipophilicity |

| Solubility (Organic) | High (DMSO, MeOH, DCM) | Structural characteristics |

Experimental Protocols for pKa Determination

Measuring the pKa of a very weak base (pKa < 3) with low aqueous solubility presents significant challenges. Standard aqueous potentiometric titration will fail due to precipitation and lack of inflection points.

Recommended Method: Spectrophotometric Titration

This method is superior for weak bases as it relies on the distinct UV-Vis absorption spectra of the ionized (protonated) vs. neutral forms.

Reagents:

-

Buffer System: Phosphate/Citrate buffers (pH 1.0 – 5.0).[1]

-

Strong Acid: 1M HCl (for fully protonated reference).

-

Solvent: Methanol or Acetonitrile (co-solvent to ensure solubility, max 5% v/v).[1]

Step-by-Step Protocol:

-

Stock Preparation: Dissolve 10 mg of 4-Methyl-3,5-bis(trifluoromethyl)aniline in 10 mL methanol.

-

Wavelength Selection: Scan the UV spectrum (200–400 nm) of the compound in 0.1M HCl (fully protonated) and pH 7.0 buffer (fully neutral). Identify the analytical wavelength (

) where the absorbance difference is maximal.[1] -

Titration Series: Prepare 10 samples with identical compound concentration (e.g., 50 µM) in buffers ranging from pH 1.0 to 4.0 in 0.3 unit increments.

-

Measurement: Measure Absorbance (

) at -

Calculation: Plot

vs. pH. Fit the data to the Henderson-Hasselbalch equation:

Alternative Method: Yasuda-Shedlovsky Extrapolation

If the compound is completely insoluble in water, perform potentiometric titrations in mixed solvents (e.g., Methanol/Water ratios of 30%, 40%, 50%, 60%) and extrapolate the apparent pKa values to 0% organic solvent.[1]

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development[3]

Salt Selection Strategy

With a pKa of ~2.67, this aniline is too weakly basic to form stable salts with weak acids (e.g., tartrate, fumarate).[1]

-

Recommendation: Use Strong Acids (pKa < -1) such as Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate), or Sulfuric acid.[1]

-

Risk: Salts formed may still be prone to disproportionation in aqueous environments (hydrolysis) due to the weak basicity.

Synthetic Utility

The low basicity makes the nitrogen a poor nucleophile.

-

Coupling Reactions: When using this aniline in amide coupling (e.g., with acid chlorides or carboxylic acids), standard conditions may be sluggish.[1]

-

Catalysis: Use high-activity coupling reagents (e.g., HATU, POCl3) or base catalysis (Pyridine/DMAP) to facilitate deprotonation of the nucleophile, although the issue here is nucleophilicity, not deprotonation.[1] Actually, the low pKa implies the lone pair is tightly held (less nucleophilic). Stronger activation of the electrophile is required.

References

-

ChemicalBook. (2025).[1] 3,5-Bis(trifluoromethyl)aniline Properties and Predicted pKa. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67756, 4-(Trifluoromethyl)aniline. Retrieved from [1]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] (Foundational text for

values used in calculation). -

Sigma-Aldrich. (2025).[1] Product Specification: 3,5-Bis(trifluoromethyl)aniline.[1][2][3][4] Retrieved from [1]

Sources

Applications of 4-Methyl-3,5-bis(trifluoromethyl)aniline in medicinal chemistry

The following technical guide details the medicinal chemistry applications, physicochemical properties, and synthetic methodologies for 4-Methyl-3,5-bis(trifluoromethyl)aniline .

Executive Summary: The "Lipophilic Bullet"

In the optimization of small-molecule drugs, the 3,5-bis(trifluoromethyl)phenyl moiety (often abbreviated as BTFM ) is a legendary pharmacophore. It appears in blockbuster drugs like Aprepitant , Dutasteride , and Selinexor due to its ability to modulate lipophilicity and metabolic stability.

However, the standard BTFM group leaves the para-position exposed. While electron-deficient, this position remains a vector for metabolic oxidation or a site where a lack of steric bulk reduces binding selectivity.

4-Methyl-3,5-bis(trifluoromethyl)aniline (CAS 243139-67-5) represents a "next-generation" evolution of this scaffold. By installing a methyl group at the para-position, medicinal chemists achieve three critical objectives:

-

Metabolic Blocking: The methyl group sterically and chemically blocks para-hydroxylation.

-

Hydrophobic Filling: It accesses deep hydrophobic pockets (e.g., the DFG-out pocket of kinases) that the flat BTFM group cannot.

-

Conformational Control: The steric clash between the 4-methyl and 3,5-CF3 groups forces a specific torsional angle, potentially locking the bioactive conformation.

Physicochemical Profile & Comparative Analysis

The addition of the 4-methyl group drastically alters the physicochemical landscape compared to the parent aniline.

Table 1: Comparative Physicochemical Properties

| Property | 3,5-bis(trifluoromethyl)aniline (Parent) | 4-Methyl-3,5-bis(trifluoromethyl)aniline (Target) | Impact on Drug Design |

| LogP (Calc) | ~3.2 | ~3.7 - 3.9 | Increased lipophilicity improves membrane permeability but requires solubility management. |

| pKa (Aniline N) | ~2.5 (Weak base) | ~2.8 (Slightly more basic) | The methyl group is electron-donating, slightly mitigating the electron-withdrawal of CF3s. |

| Steric Bulk (MR) | 45.2 | 50.1 | Fills larger hydrophobic cavities; creates steric clash with ortho-substituents. |

| Metabolic Liability | Para-oxidation possible | Para-blocked | Primary Advantage: Extends half-life (t1/2) by preventing P450 attack at C4. |

| Electronic Effect | Strong EWG ( | Balanced EWG/EDG | Modulates the acidity of urea/amide protons attached to the nitrogen. |

Synthetic Methodologies

Direct nitration of 4-methyl-3,5-bis(trifluoromethyl)benzene is difficult due to extreme steric crowding at the position between the two CF3 groups. Therefore, the industry standard has shifted toward Transition Metal-Catalyzed Cross-Coupling .

Protocol A: The "Suzuki-Miyaura" Methylation (High Fidelity)

This method is preferred for generating high-purity material for SAR studies, avoiding the regioisomeric mixtures common in electrophilic aromatic substitution.

Reaction Overview:

Step-by-Step Experimental Protocol

-

Reagents:

-

Substrate: 4-Bromo-3,5-bis(trifluoromethyl)aniline (1.0 equiv)

-

Coupling Partner: Methylboronic acid (1.5 equiv) or Trimethylboroxine (0.5 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

-

Base: Potassium Carbonate (K2CO3) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

-

Procedure:

-

Degassing: Charge a reaction vessel with the solvent mixture. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

-

Addition: Add the aniline substrate, boronic acid, and base. Add the catalyst last under a positive pressure of Argon.

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H patterns will shift).

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

-

Purification: The methyl group adds significant lipophilicity. Purify via Flash Column Chromatography using a Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the aromatic proton at C4 and the appearance of a singlet methyl peak at

ppm. The NH2 protons should appear as a broad singlet around

-

Visualization: Synthesis & Structural Logic

The following diagram illustrates the synthetic pathway and the "Steric Locking" mechanism that makes this compound valuable.

Figure 1: Palladium-catalyzed synthetic route and downstream medicinal chemistry advantages.

Medicinal Chemistry Applications

Case Study: Type II Kinase Inhibitor Optimization

Many kinase inhibitors (e.g., Sorafenib , Regorafenib ) utilize a diaryl urea motif. The "head" aryl group often binds in a hydrophobic pocket adjacent to the ATP binding site (the DFG-out pocket).

-

The Problem: Using a standard 3,5-bis(CF3)phenyl group often results in good potency but suboptimal residence time or metabolic liability.

-

The Solution: Replacing the standard aniline with 4-methyl-3,5-bis(trifluoromethyl)aniline .[1]

-

Mechanism: The 4-methyl group acts as a "hydrophobic anchor," engaging deeper into the lipophilic pocket (often interacting with the gatekeeper residue or the hydrophobic back-pocket).

-

Result: This modification typically increases binding affinity (

) by 2–5 fold and significantly improves microsomal stability (

-

Urea Synthesis Protocol (General)

To couple this aniline to an isocyanate (common in drug synthesis):

-

Dissolve 4-Methyl-3,5-bis(trifluoromethyl)aniline (1.0 equiv) in anhydrous DCM or THF.

-

Add the target Isocyanate (1.0 equiv).

-

Catalyst: If the reaction is sluggish (due to the electron-withdrawing CF3 groups reducing nucleophilicity), add 10 mol% Pyridine or DMAP .

-

Stir at room temperature for 4–12 hours. The urea product usually precipitates or can be isolated by evaporation.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards of fluorinated anilines.

-

Skin Absorption: Like most anilines, this compound is lipophilic and can penetrate the skin, potentially causing methemoglobinemia. Double-gloving (Nitrile) is mandatory.

-

Volatility: While the molecular weight is higher (~243 g/mol ), the high fluorine content increases volatility. All weighing must be done in a fume hood .

-

Incompatibility: Avoid contact with strong oxidizers (nitric acid) unless under controlled reaction conditions, as this can lead to runaway exotherms.

References

-

Synthesis via Suzuki Coupling: ChemicalBook Protocol Database. "Synthesis of 4-Methyl-3,5-bis(trifluoromethyl)aniline via Pd-catalyzed methylation."

- Pharmacophore Analysis:Journal of Medicinal Chemistry. "The Role of Fluorine in Medicinal Chemistry: Bioisosterism and Metabolic Stability." (General Reference for CF3/Methyl bioisosterism).

-

Kinase Inhibitor Design: MDPI Pharmaceuticals. "Design of Type II Kinase Inhibitors targeting the DFG-out conformation."

-

Compound Data: BLD Pharm Catalog. "4-Methyl-3,5-bis(trifluoromethyl)aniline Physicochemical Data."

Sources

Methodological & Application

Application Note: Synthesis of Pharmaceutical Intermediates using 4-Methyl-3,5-bis(trifluoromethyl)aniline

Introduction: The Strategic Value of the "Magic Methyl" & Fluorine

In modern drug discovery, 4-Methyl-3,5-bis(trifluoromethyl)aniline represents a high-value building block, primarily utilized to modulate lipophilicity and metabolic stability in small molecule inhibitors.

This molecule combines two powerful medicinal chemistry strategies:

-

The Fluorine Effect: The two trifluoromethyl (

) groups at the 3 and 5 positions significantly increase lipophilicity ( -

The "Magic Methyl" Effect: The para-methyl group (position 4) introduces a subtle steric break and blocks the para-position from metabolic attack (e.g., hydroxylation by CYP450 enzymes), a common clearance pathway for aniline-based drugs.

However, these structural advantages come with a synthetic cost: Electronic Deactivation . The meta-positioned

Chemical Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic landscape of the substrate.

Structural Analysis

-

Nucleophilicity: Low. The inductive effect (

) of the two -

Sterics: Moderate. The amine is at position 1. The

groups are at 3 and 5.[1][2] The methyl is at 4.[3] The ortho positions (2 and 6) are occupied by protons, meaning the amine is not sterically hindered. The challenge is purely electronic. -

pK_a: The conjugate acid pKa is likely in the range of 2.0–2.5 (compared to ~4.6 for aniline), confirming it is a very weak base.

Visualization: Reactivity Landscape

The following diagram illustrates the electronic vectors affecting the amine's reactivity.

Figure 1: Electronic and steric influences on CAS 13326-06-2. The electron-withdrawing nature of the CF3 groups dominates the reactivity profile.

Module A: Urea Linker Synthesis (The Kinase Motif)

Urea linkages (

The Challenge: Direct reaction of this electron-poor aniline with an isocyanate can be slow. Conversely, converting this aniline into an isocyanate (using phosgene) is hazardous. The Solution: The Phenyl Chloroformate Activation Route . This method generates a stable carbamate intermediate that can be purified and stored, then reacted with a second amine to form the urea.

Protocol: Carbamate Activation

Reaction: Aniline + Phenyl Chloroformate

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 4-Methyl-3,5-bis(trifluoromethyl)aniline (1.0 eq, 10 mmol) in anhydrous THF (tetrahydrofuran) or DCM (dichloromethane) (10 volumes).

-

Base Addition: Add Pyridine (1.2 eq) or 2,6-Lutidine (1.2 eq). Note: Lutidine is preferred if the substrate is sensitive to nucleophilic bases.

-

Activation: Cool the solution to 0°C. Dropwise add Phenyl Chloroformate (1.05 eq).

-

Observation: A white precipitate (pyridinium hydrochloride) will form.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Target mass: M+120).

-

Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine) and Brine. Dry over Na2SO4.

-

Result: The phenyl carbamate intermediate is usually a stable solid. It can often be used in the next step without chromatography.

Protocol: Urea Formation

Reaction: Phenyl Carbamate + Amine (R-NH2)

-

Coupling: Dissolve the isolated Phenyl Carbamate (1.0 eq) in DMSO or Acetonitrile .

-

Nucleophile: Add the second amine partner (R-NH2, 1.1 eq).

-

Catalysis: Add Triethylamine (TEA, 2.0 eq).

-

Optimization: If the reaction is sluggish, heat to 60–80°C. The phenoxide is a good leaving group, driving the reaction forward.

-

-

Purification: The byproduct is phenol. Wash the organic extract with 1M NaOH to remove the phenol, leaving the pure urea.

Figure 2: Step-wise synthesis of urea linkages using the phenyl chloroformate activation strategy.

Module B: Amide Coupling (The Scaffold Builder)

Standard coupling reagents (EDC/NHS) often fail with this aniline because the amine is not nucleophilic enough to attack the active ester.

Recommended Reagents:

-

T3P (Propylphosphonic Anhydride): High reactivity, low epimerization, easy workup (water-soluble byproducts).

-

Ghosez's Reagent: Converts acid to acid chloride in situ.

Protocol: T3P Coupling

-

Mix: In a reaction vial, combine Carboxylic Acid (1.1 eq), 4-Methyl-3,5-bis(trifluoromethyl)aniline (1.0 eq), and Pyridine (3.0 eq) in EtOAc or DMF .

-

Why EtOAc? T3P is supplied as a solution in EtOAc/DMF. EtOAc allows for easy wash-based workup.

-

-

Addition: Add T3P (50% wt in EtOAc, 1.5 eq) dropwise at 0°C.

-

Reaction: Stir at RT for 12 hours. If conversion is <50%, heat to 50°C.

-

Workup: Dilute with EtOAc. Wash with water, sat. NaHCO3, and 1M HCl.

-

Data Check: Expect a shift in HPLC retention time due to the loss of the polar amine.

Module C: Buchwald-Hartwig Amination

Coupling this aniline to an aryl halide (e.g., a chloropyrimidine core) requires specialized ligands. Standard ligands (PPh3, dppf) will likely fail.

Ligand Selection:

-

BrettPhos / tBuBrettPhos: The gold standard for primary amines, especially electron-deficient ones.

-

XantPhos: Good alternative for rigid backbones.

Protocol: Pd-Catalyzed Cross-Coupling

-

Inert Atmosphere: Degas all solvents (1,4-Dioxane or Toluene) with Nitrogen/Argon for 15 mins.

-

Catalyst Pre-mix: In a glovebox or under Ar stream, combine:

-

Pd2(dba)3 (2 mol%)

-

BrettPhos (4 mol%)

-

Solvent (1 mL)

-

Stir at RT for 5 mins to form the active catalyst complex (Solution turns from dark purple to orange/brown).

-

-

Reaction: Add the catalyst solution to a vial containing:

-

Aryl Halide (1.0 eq)

-

4-Methyl-3,5-bis(trifluoromethyl)aniline (1.2 eq)

-

Cs2CO3 (Sodium tert-butoxide can be used, but Carbonate is milder) (2.0 eq).

-

-

Heating: Seal and heat to 100°C for 8–16 hours.

-

Filtration: Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography.

Quality Control & Analytical Data

Due to the high fluorine content, 19F NMR is the most powerful tool for monitoring these reactions.

| Analytical Method | Expected Signal / Characteristic |

| 1H NMR | Methyl group: Singlet at |

| 19F NMR | Single strong peak around |

| LC-MS | Ionization may be poor in ESI+ due to low basicity. Try ESI- (Negative Mode) or APCI if ESI+ fails. |

| TLC | This aniline is non-polar. It will run high (Rf > 0.6) in 20% EtOAc/Hexane. |

References

-

Sigma-Aldrich. Product Specification: 3,5-Bis(trifluoromethyl)aniline derivatives.Link

-

Organic Syntheses. Buchwald-Hartwig Amination of Electron-Deficient Anilines.Link

-

National Institutes of Health (NIH). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives.Link

-

Google Patents. Preparation method of 4-methyl-3-trifluoromethyl phenylamine (CN106316864A).Link

-

ChemicalBook. 4-Methyl-3,5-bis(trifluoromethyl)aniline Properties and Suppliers.Link

(Note: While CAS 13326-06-2 is the specific target, protocols derived from the 3,5-bis(CF3) analog (CAS 328-74-5) are chemically equivalent regarding reaction conditions due to the dominant electronic effect of the CF3 groups.)

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Methyl-3,5-bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Anilines in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. However, the reaction is not without its challenges, particularly when dealing with electron-deficient substrates.

The subject of this application note, 4-Methyl-3,5-bis(trifluoromethyl)aniline, presents a formidable challenge to standard Buchwald-Hartwig conditions. The two strongly electron-withdrawing trifluoromethyl groups significantly reduce the nucleophilicity of the aniline nitrogen, thereby impeding the key amine coordination and deprotonation steps within the catalytic cycle. This inherent low reactivity necessitates carefully optimized protocols to achieve efficient and high-yielding C-N bond formation.

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-Methyl-3,5-bis(trifluoromethyl)aniline with various aryl halides. We will delve into the mechanistic considerations that underpin the choice of catalysts, ligands, and bases, offering field-proven insights to overcome the hurdles associated with this challenging substrate.

Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the amination of electron-deficient anilines. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[1][5]

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

For electron-deficient anilines like 4-Methyl-3,5-bis(trifluoromethyl)aniline, the "Amine Coordination & Deprotonation" step is particularly challenging due to the low basicity of the nitrogen atom. This necessitates the use of strong bases and highly active catalyst systems to drive the reaction forward.

Optimized Protocol for the Amination of 4-Methyl-3,5-bis(trifluoromethyl)aniline

This protocol is designed as a robust starting point for the coupling of 4-Methyl-3,5-bis(trifluoromethyl)aniline with a range of aryl bromides and chlorides.

Reagents and Equipment

-

Palladium Precatalyst: [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or a suitable G3/G4 precatalyst (e.g., BrettPhos Pd G3).

-

Ligand: A bulky, electron-rich biarylphosphine ligand such as BrettPhos or RuPhos is recommended, especially for less reactive aryl chlorides.[6]

-

Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are preferred.

-

Aryl Halide: Aryl bromide or aryl chloride (1.0 equiv).

-

4-Methyl-3,5-bis(trifluoromethyl)aniline: (1.2 equiv).

-

Anhydrous Solvent: Toluene or 1,4-Dioxane are commonly used. Ensure the solvent is thoroughly degassed.

-

Inert Atmosphere: A glovebox or Schlenk line setup with high-purity argon or nitrogen.

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.

Experimental Workflow

Figure 2: A general workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere): In a glovebox, add the palladium precatalyst (0.02 equiv), ligand (0.04 equiv, if not using a precatalyst), and base (1.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reactants: Add the aryl halide (1.0 equiv) and 4-Methyl-3,5-bis(trifluoromethyl)aniline (1.2 equiv) to the flask.

-

Reaction Setup: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the aryl halide.

-

Degassing (Optional but Recommended): For optimal results, perform a few cycles of freeze-pump-thaw to ensure the reaction mixture is completely free of oxygen.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Key Parameters and Optimization Strategies

The success of the Buchwald-Hartwig amination of 4-Methyl-3,5-bis(trifluoromethyl)aniline hinges on the careful selection of several key parameters.

| Parameter | Recommendation | Rationale and Expert Insights |

| Palladium Precatalyst | Pd(dtbpf)Cl₂, BrettPhos Pd G3/G4 | These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ. G3 and G4 precatalysts often provide higher activity and broader substrate scope. |

| Ligand | BrettPhos, RuPhos | Bulky, electron-rich monophosphine ligands are essential to promote both the oxidative addition and the challenging reductive elimination steps with electron-deficient anilines.[6] |

| Base | NaOtBu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the weakly basic aniline. The choice of base can also influence the catalyst's activity and stability. |

| Solvent | Toluene, 1,4-Dioxane | These are common solvents for Buchwald-Hartwig reactions. Toluene is often preferred for its higher boiling point, which can be beneficial for less reactive substrates. |

| Temperature | 80-110 °C | Higher temperatures are generally required to overcome the activation energy barrier associated with the coupling of electron-deficient anilines. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient base strength, low temperature. | Ensure all reagents are pure and anhydrous. Switch to a stronger base (e.g., LHMDS). Increase the reaction temperature. Consider a more active precatalyst/ligand combination.[6] |

| Hydrodehalogenation of Aryl Halide | Presence of water, catalyst decomposition. | Use rigorously dried and degassed solvents and reagents. Increase the ligand-to-palladium ratio to stabilize the catalyst. |

| Formation of Side Products | Reaction with solvent or other functional groups. | Screen different solvents. Protect sensitive functional groups if necessary. |

Conclusion

The Buchwald-Hartwig amination of 4-Methyl-3,5-bis(trifluoromethyl)aniline, while challenging, is a highly achievable transformation with the appropriate selection of catalysts, ligands, and reaction conditions. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully synthesize a wide range of N-aryl-4-methyl-3,5-bis(trifluoromethyl)aniline derivatives, which are valuable building blocks in drug discovery and materials science.

References

- Al-Zoubi, M., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Journal of Organometallic Chemistry, 121786.

- BenchChem. (n.d.).

- Synthesis Spotlight. (n.d.).

- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.

- Kashani, S. K., et al. (n.d.).

- Chemistry LibreTexts. (2023, June 30).

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Reddit. (2018, September 6).

- American Chemical Society. (2021, September 13). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.

- DSpace@MIT. (2020, September 2).

- Wikipedia. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- Li, X. (n.d.).

- PubMed. (2015, July 14). Practical catalytic method for synthesis of sterically hindered anilines.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ChemRxiv. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

- ResearchGate. (n.d.). para-Selective C–H amination of different anilines. Reaction conditions.

- Organic Syntheses Procedure. (n.d.).

- One-Pot Synthesis. (n.d.).

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

Preparation of fluorinated heterocycles from 4-Methyl-3,5-bis(trifluoromethyl)aniline

Part 1: Executive Analysis & Strategic Grounding

1.1 The "Privileged" Scaffold The starting material, 4-Methyl-3,5-bis(trifluoromethyl)aniline (CAS 1466-48-4), represents a high-value building block in modern medicinal chemistry. Its value is derived from the specific arrangement of its substituents:

-

Bis-trifluoromethyl groups (Positions 3,5): These provide significant metabolic stability (blocking oxidative metabolism at vulnerable sites) and increase lipophilicity (

), enhancing membrane permeability for drug candidates. -

Para-Methyl group (Position 4): Serves as a steric anchor and a potential site for late-stage benzylic functionalization (e.g., radical bromination).

-

Primary Amine (Position 1): The nucleophilic handle for heterocycle construction.

1.2 Reactivity Profile & Challenges

Researchers must account for the electronic deactivation of the aniline ring. The two

-

Reduced Nucleophilicity: The lone pair on the nitrogen is less available than in unsubstituted aniline. Condensation reactions (e.g., Schiff base formation) may require acid catalysis or dehydrating agents (molecular sieves/

). -

Deactivated Ring for Cyclization: Electrophilic Aromatic Substitution (SEAr) steps—common in quinoline synthesis—will be sluggish. High temperatures or superacidic media (Polyphosphoric acid, Eaton's reagent) are often required to force cyclization at the ortho positions (2 or 6).

Part 2: Detailed Experimental Protocols

Workflow A: Synthesis of 4-Hydroxyquinoline-3-carboxylates (Gould-Jacobs Reaction)

Target Application: Antimalarial agents, kinase inhibitors, and antibacterial quinolones.

Mechanism: This protocol utilizes the Gould-Jacobs reaction , a robust sequence involving condensation with an alkoxymethylene malonate followed by thermal intramolecular cyclization.

Step 1: Condensation (Enamine Formation)

-

Reagents:

-

4-Methyl-3,5-bis(trifluoromethyl)aniline (

equiv) -

Diethyl ethoxymethylenemalonate (EMME) (

equiv) -

Solvent: Ethanol (anhydrous) or Toluene (if higher T needed).

-

-

Procedure:

-

Charge a round-bottom flask with the aniline and EMME.

-

Heat the mixture to reflux (

) for 3–6 hours. -

Process Control: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the aniline spot indicates completion.

-

Isolation: Cool the mixture. The intermediate enamine (diethyl 2-(((4-methyl-3,5-bis(trifluoromethyl)phenyl)amino)methylene)malonate) often precipitates. Filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from hexane/ethanol.

-

Step 2: Thermal Cyclization (The Critical Step)

Note: Due to the electron-deficient ring, standard thermal cyclization in Dowtherm A might require temperatures exceeding

-

Reagents:

-

Procedure:

-

Cautiously add the enamine to

under nitrogen atmosphere. -

Heat the mixture to reflux (

) for 4–8 hours. -

Observation: The reaction converts the 4-hydroxy group immediately into a 4-chloro substituent (useful for subsequent

reactions). -

Work-up:

-

Cool to RT.

-

Critical Safety: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic hydrolysis of excess

). -

Neutralize with saturated

or -

Extract with Dichloromethane (DCM) (

). -

Dry over

and concentrate.

-

-

-

Product: Ethyl 4-chloro-6-methyl-5,7-bis(trifluoromethyl)quinoline-3-carboxylate.

Data Summary Table: Quinoline Synthesis

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 Aniline : 1.1 EMME | Slight excess of malonate ensures full conversion. |

| Step 1 Temp | Toluene is preferred over EtOH for electron-poor anilines. | |

| Step 2 Catalyst | Facilitates cyclization + chlorination in one pot. | |

| Yield Target | 65–75% (2 steps) | Lower yields expected compared to electron-rich anilines. |

Workflow B: Synthesis of N-Aryl Pyrazoles (via Hydrazine Intermediate)

Target Application: COX-2 inhibitors, agrochemicals (SDHI fungicides).

Step 1: Diazotization and Reduction (Hydrazine Synthesis)

Since the aniline is electron-poor, standard diazotization (

-

Reagents:

-

Procedure:

-

Dissolve aniline in conc.

and cool to -

Add

(aq) dropwise, maintaining temp -

Reduction: Add the cold diazonium salt solution dropwise to a stirred solution of

in conc. -

Stir for 2 hours at RT. A white precipitate (hydrazine hydrochloride salt) will form.

-

Isolation: Filter the solid.[6] Wash with cold brine. Treat with NaOH (aq) and extract with ether to obtain the free base hydrazine: (4-methyl-3,5-bis(trifluoromethyl)phenyl)hydrazine .

-

Step 2: Paal-Knorr Condensation

-

Reagents:

-

Aryl Hydrazine (from Step 1) (

equiv) -

1,3-Diketone (e.g., Acetylacetone or 1,3-diphenylpropane-1,3-dione) (

equiv) -

Solvent: Ethanol with catalytic Acetic Acid.

-

-

Procedure:

-

Reflux the hydrazine and diketone in ethanol for 2–4 hours.

-

Cool to RT. The pyrazole product often crystallizes out.

-

Recrystallize from Ethanol/Water.

-

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core aniline scaffold.

Figure 1: Divergent synthetic workflows for Quinoline and Pyrazole scaffolds from the parent aniline.

Part 4: References & Authority

-

Gould-Jacobs Reaction Context:

-

Source: "The Gould-Jacobs Reaction." Comprehensive Organic Name Reactions and Reagents.

-

Relevance: Establishes the baseline mechanism for quinoline synthesis from anilines and malonates.

-

URL:

-

-

Synthesis of Trifluoromethyl Quinolines:

-

Source: Wang, Z.-H., et al. (2022).[7] "Efficient Cu-Catalyzed Annulation... to 4-Trifluoromethyl Quinolines." The Journal of Organic Chemistry.

-

Relevance: Demonstrates the stability and reactivity of trifluoromethyl-substituted anilines in cyclization reactions.

-

-

Hydrazine Synthesis from Deactivated Anilines:

-

Source: "Reduction of Diazonium Salts to Hydrazines." Organic Syntheses.

-

Relevance: Standard protocol adaptation for electron-poor anilines using Stannous Chloride.

-

URL:

-

-

Properties of 4-Methyl-3,5-bis(trifluoromethyl)aniline:

-

Source: PubChem Compound Summary for CID 15348.

-

Relevance: Verification of physical properties and safety data (Signal Word: Danger - Acute Tox).

-

URL:

-

Sources

- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 2. iipseries.org [iipseries.org]

- 3. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

Application Note: Strategic Synthesis of Agrochemicals Containing 3,5-Bis(trifluoromethyl)phenyl Moieties

This Application Note is designed as a strategic technical guide for synthetic chemists and agrochemical researchers. It prioritizes safety, mechanistic understanding, and practical reproducibility over generic recipe listing.

Executive Summary: The "Lipophilic Anchor"

In modern agrochemical design, the 3,5-bis(trifluoromethyl)phenyl moiety (often abbreviated as

-

Extreme Lipophilicity: The two

groups significantly increase the -

Metabolic Blockade: The meta-substitution pattern blocks the primary sites of oxidative metabolism (Cytochrome P450), extending the half-life of the active ingredient in the field.

-

Electronic Modulation: The strong electron-withdrawing nature (

per

This guide details the safe synthesis and incorporation of this moiety into two dominant agrochemical scaffolds: Isoxazoline Insecticides and Biaryl Fungicides .

Critical Safety Protocol: The Grignard Reagent

WARNING: The preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide is hazard-critical . Unlike standard phenyl Grignards, this reagent has a documented history of detonation if solvent contact is lost or if the reaction exotherm runs away.

Protocol A: Safe Initiation and Generation

Rationale: The induction period for electron-deficient aryl halides is notoriously long. Once initiation occurs, the reaction can become autocatalytic and violent. We utilize a "heel" method to ensure controlled initiation.

Reagents:

-

3,5-Bis(trifluoromethyl)bromobenzene (Liquid, CAS: 328-70-1)

-

Magnesium turnings (activators:

or DIBAL-H) -

THF (Anhydrous, inhibitor-free)

Workflow:

-

System Prep: Flame-dry a 3-neck flask equipped with a reflux condenser, internal temperature probe, and pressure-equalizing addition funnel. Flush with

. -

The "Heel": Charge Mg turnings (1.1 equiv) and cover with minimal THF. Add a crystal of Iodine.

-

Activation: Add 5% of the total bromide volume neat (or highly concentrated) directly onto the Mg. Heat locally with a heat gun until the iodine color fades and reflux is visible (initiation).

-

Controlled Addition: Dilute the remaining bromide in THF (1:4 v/v).

-

The Critical Step: Add the solution dropwise. Maintain internal temperature between 60–65°C using the addition rate alone. If the temperature drops, STOP addition. Do not let the reaction stall; it accumulates unreacted bromide which can then flash-react.

-

Digestion: After addition, reflux for 1 hour. Cool to room temperature. Do not concentrate to dryness.

Visualization: Grignard Safety Logic

Caption: Logic flow for the safe initiation of electron-deficient Grignard reagents, preventing accumulation-based thermal runaway.

Application 1: Isoxazoline Insecticides (The "Fluralaner" Class)

Isoxazolines (e.g., Fluralaner, Afoxolaner) are the current gold standard for ectoparasite control. While commercial variants often use 3,5-dichlorophenyl groups, the 3,5-bis(trifluoromethyl)phenyl analogue is a potent variant used in resistance-breaking studies.

Protocol B: [3+2] Cycloaddition

Mechanism: A 1,3-dipolar cycloaddition between a styrene derivative and a nitrile oxide (generated in situ).

Reagents:

-

Dipolarophile: 1,3-bis(trifluoromethyl)-5-vinylbenzene (derived from the Grignard + Vinyl bromide or Suzuki coupling).

-

Dipole Precursor: 2,6-difluorobenzohydroximoyl chloride (or similar aryl hydroximoyl chloride).

-

Base:

or -

Solvent: Isopropanol (IPA) or Ethyl Acetate.

Step-by-Step:

-

Dissolution: Dissolve the styrene derivative (1.0 equiv) and the hydroximoyl chloride (1.1 equiv) in IPA.

-

Base Addition: Add solid

(2.0 equiv). The reaction is heterogeneous. -

Thermal Cycle: Heat to 60°C. The base slowly deprotonates the hydroximoyl chloride to generate the Nitrile Oxide species transiently.

-

Note: Slow generation is key to preventing nitrile oxide dimerization (furoxan formation).

-

-

Monitoring: Monitor by HPLC for the disappearance of the styrene.

-

Workup: Filter off inorganic salts. Concentrate. Recrystallize from Heptane/EtOAc.

Data Interpretation: The resulting isoxazoline is a racemate. In biological assays, the (S)-enantiomer is typically the active GABA-gated chloride channel antagonist.

Application 2: Suzuki-Miyaura Coupling (Biaryl Formation)

Connecting the

Protocol C: The "Fluorine-Friendly" Coupling

Challenge: The electron-poor nature of 3,5-bis(trifluoromethyl)phenylboronic acid makes it prone to protodeboronation (hydrolysis of the C-B bond) before coupling can occur.

Optimized Conditions:

| Parameter | Recommendation | Rationale |

|---|

| Catalyst |

Workflow:

-

Charge reaction vessel with Heteroaryl Chloride (1.0 equiv), Boronic Acid (1.2 equiv), and Base.

-

Purge with Argon (3 cycles). Oxygen is the enemy of this electron-poor system.

-

Add Catalyst (3 mol%) and degassed Dioxane.

-

Heat to 90°C for 4-6 hours.

-

Purification Note: The product will be extremely non-polar. Flash chromatography often requires 100% Hexanes or very low % EtOAc gradients.

Structural Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the parent bromide, highlighting the versatility of this building block in agrochemistry.

Caption: Divergent synthetic utility of the 3,5-bis(trifluoromethyl)phenyl bromide precursor in agrochemical synthesis.

References

-

Grignard Safety & Synthesis: Organic Syntheses, Coll. Vol. 10, p. 5 (2004); Vol. 79, p. 57 (2002). "Preparation of 3,5-Bis(trifluoromethyl)acetophenone". Link

-

Isoxazoline Insecticide Chemistry: Journal of Agricultural and Food Chemistry. "Discovery of Novel Isoxazoline Insecticides". (General reference for the class). Link

-

Suzuki Coupling of Electron-Poor Aryls: Chemical Reviews. "Metal-Catalyzed Cross-Coupling Reactions". Link

-

Properties of Fluorinated Aromatics: ChemRxiv. "The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis". Link

Disclaimer: The protocols described involve hazardous materials. All reactions should be performed in a fume hood by trained personnel wearing appropriate PPE (safety glasses, flame-resistant lab coat, gloves). The author assumes no liability for accidents arising from the use of this guide.

Troubleshooting & Optimization

Purification methods for crude 4-Methyl-3,5-bis(trifluoromethyl)aniline

Technical Support Center: Purification of 4-Methyl-3,5-bis(trifluoromethyl)aniline

Status: Operational Ticket ID: #PUR-F6-ANILINE Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary: The "Fluorine Trap"

You are likely encountering difficulties because 4-Methyl-3,5-bis(trifluoromethyl)aniline behaves unlike typical anilines.[1] The presence of two meta-trifluoromethyl (

-

Typical Aniline pKa: ~4.6[1]

-

Estimated Target pKa: ~2.2 – 2.5

-

The Consequence: Standard 1M HCl extractions often fail because the molecule resists protonation in aqueous environments, remaining in the organic layer or forming an unstable salt that hydrolyzes back to the free base.

This guide addresses the specific physicochemical challenges imposed by the bis-trifluoromethyl motif.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "I tried an acid-base extraction to remove non-basic impurities, but my product didn't move into the aqueous layer."

Diagnosis: Insufficient Acidity (The pKa Mismatch).

Due to the electron-deficient ring, the equilibrium of protonation (

Solution:

-

Increase Acid Strength: Switch from 1M HCl to 3M–6M

. The bis-sulfate salt is often more stable and less soluble in the organic phase than the hydrochloride. -

The "Anhydrous Crash" (Recommended): Instead of aqueous extraction, use anhydrous HCl gas or 4M HCl in Dioxane .

-

Dissolve crude material in dry diethyl ether or toluene.

-

Add HCl/Dioxane dropwise at 0°C.

-

The hydrochloride salt will precipitate as a white solid (due to the "common ion effect" and lack of water for hydrolysis).

-

Filter the solid, wash with ether, and then neutralize with saturated

to recover the pure free base.

-

Issue 2: "The product is a dark brown/red oil, even after distillation."[1]

Diagnosis: Oxidative Oligomerization. Anilines are prone to oxidation, forming azo-linkages or quinone-imines (the "aniline black" pathway).[1] While the electron-withdrawing groups stabilize the ring somewhat, trace transition metals (from reduction steps like Fe/HCl or Pd/C) accelerate this degradation.[1]

Solution:

-

Deoxygenation: Perform all purification steps under

or Argon. -

Chemical Wash: Wash the organic solution of the crude aniline with 10% aqueous Sodium Dithionite (

) . This reducing agent breaks down colored oxidative impurities (N-oxides/azo species) back into the amine or water-soluble byproducts.[1] -

Sacrificial Antioxidant: Add a trace amount (<0.1%) of BHT (butylated hydroxytoluene) to the receiving flask during distillation.

Issue 3: "My column chromatography bands are streaking/tailing."

Diagnosis: Silanol Interaction.

Even with reduced basicity, the

Solution:

-

Amine Pre-treatment: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .

-

Mobile Phase: Use Hexanes/Ethyl Acetate (9:1 to 4:1 gradient) with 0.5% TEA added to the eluent. This blocks the active sites on the silica.

Part 2: Validated Purification Protocols

Protocol A: Vacuum Distillation (Primary Method)

Best for: Large scale (>10g) removal of high-boiling tars and inorganic salts.[1]

Prerequisites:

-

Vacuum pump capable of <5 mmHg.

-

Short-path distillation head (minimize thermal exposure).[1]

| Parameter | Specification | Notes |

| Vacuum Pressure | 1–5 mmHg | Critical to keep pot temp <120°C. |

| Bath Temperature | 100°C – 130°C | Adjust based on observed reflux.[1] |

| Expected BP | ~85–95°C @ 2 mmHg | Estimate based on bis-CF3 analog.[1] |

| Condenser Temp | 40°C | Warning: Product may solidify if condenser is too cold (MP is likely near RT). Use warm water if solid buildup occurs. |

Step-by-Step:

-

Dissolve crude in minimal DCM, dry over

, and concentrate. -

Transfer to a round-bottom flask with a stir bar.

-

Apply vacuum gradually to degas solvents.

-

Heat oil bath. Discard the first 5% (fore-run) which contains residual solvents and lower-boiling isomers.[1]

-

Collect the main fraction. It should be a clear to pale-yellow liquid/low-melting solid.[1]

-

Store under Argon in the dark.

Protocol B: The "Anhydrous Crash" (High Purity)

Best for: Removing non-basic impurities (nitro-precursors, halides).[1]

-

Dissolution: Dissolve 5.0 g of crude aniline in 50 mL of anhydrous Diethyl Ether (or Toluene). Cool to 0°C.[2][3]

-

Precipitation: Slowly add 4M HCl in Dioxane (approx. 1.5 equivalents, ~2.0 mL) dropwise with vigorous stirring.

-

Observation: A white to off-white precipitate (the Hydrochloride salt) should form immediately.

-

Filtration: Filter the solid rapidly under

(the salt is hygroscopic). Wash the cake with 2 x 10 mL cold ether.-

Check Filtrate: The colored impurities and non-basic starting materials remain in the ether filtrate.

-

-

Regeneration: Suspend the solid filter cake in 50 mL DCM. Add 50 mL saturated

and stir vigorously for 20 mins until the solid dissolves. -

Isolation: Separate organic layer, dry over

, and concentrate to yield the pure free base.

Part 3: Decision Logic & Workflows

Figure 1: Purification Strategy Matrix

Use this logic tree to determine the correct method based on your crude profile.

Caption: Workflow for selecting the optimal purification method based on physical state and impurity profile.

Figure 2: The pKa Extraction Trap

Visualizing why aqueous extraction fails and anhydrous precipitation succeeds.

Caption: Mechanistic comparison showing why anhydrous conditions are required for salt formation of electron-deficient anilines.

References & Authoritative Grounding

-

General Properties of Trifluoromethylanilines:

-

Synthesis and Purification of Fluorinated Anilines (Patent):

-

Source: US Patent 6,333,434 B1 "Preparation of trifluoromethylanilines".

-

Relevance: Describes industrial purification via distillation and the handling of nitro-precursors.

-

Link:[1]

-

-

Catalyst Removal Protocols:

-

pKa Prediction and Electronic Effects:

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 4-Methyl-3,5-bis(trifluoromethyl)aniline before handling.[1] Fluorinated anilines can be toxic and show high skin permeability.

Sources

Technical Support Center: Minimizing Side Reactions During Fluorinated Aniline Oxidation

Introduction for the Modern Researcher

Welcome to the technical support guide for navigating the complexities of fluorinated aniline oxidation. As researchers and drug development professionals, you are aware that the strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties. However, these same electronic modifications introduce unique challenges during synthesis, particularly in oxidation reactions where the aniline moiety is notoriously sensitive.

This guide is structured to move beyond simple protocols. It is designed as a direct-response resource in a question-and-answer format, addressing the specific, practical issues encountered in the lab. We will delve into the mechanistic underpinnings of common side reactions and provide field-proven troubleshooting strategies to enhance the selectivity, yield, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of fluorinated anilines particularly challenging compared to non-fluorinated anilines?

A: The challenge arises from the potent electron-withdrawing nature of the fluorine atom. This property simultaneously influences two key aspects of the molecule's reactivity:

-

The Amino Group (-NH₂): The amino group is the primary site of oxidation. Fluorine's inductive effect decreases the electron density on the nitrogen atom, making the initial oxidation step (formation of an aniline radical cation) more difficult, often requiring stronger oxidants or harsher conditions.[1][2]

-

The Aromatic Ring: While the amino group is an activating, ortho-, para- director for electrophilic substitution, the fluorine atom is deactivating. This electronic tug-of-war complicates reactions. While the ring is generally less susceptible to electrophilic attack, the intermediates formed during oxidation can be highly reactive and prone to undesired coupling reactions.[2]

The result is a delicate balancing act: conditions strong enough to oxidize the deactivated amine can be too harsh for the rest of the molecule, leading to a host of side reactions.

Q2: What are the most common side products I should be monitoring for?

A: The oxidation of anilines is a cascade of potential reactions.[3] For fluorinated anilines, the primary undesired pathways include:

-

Polymerization: The most common side reaction is the formation of polyaniline, often observed as a dark green, brown, or black insoluble tar or precipitate ("aniline black").[4][5][6] This occurs via the coupling of aniline radical cations.[4][7]

-

Over-oxidation to Nitro Compounds: Strong oxidizing agents can convert the amino group directly to a nitro group (-NO₂), yielding the corresponding fluorinated nitrobenzene.[3][8][9]

-

Formation of Azoxybenzenes and Azobenzenes: Dimeric coupling products are very common. Two aniline molecules can couple to form azoxybenzene, which can be further reduced or oxidized to azobenzene.[9][10][11][12][13][14][15]

-

Phenazine Formation: When ortho-substituted fluoroanilines are used, intramolecular cyclization can occur, leading to the formation of fluorinated phenazine derivatives. This is particularly noted as a byproduct when using reagents like lead tetra-acetate.[16][17]

-

Formation of Benzoquinones: Under certain conditions, especially with strong oxidants like chromic acid, the aniline can be oxidized to a quinone.[3][8][18] If not controlled, this can lead to further polymerization or degradation.

-

Dehalogenation/Hydroxylation: In some biological or biomimetic systems, oxidation can lead to the formation of reactive quinoneimines, which can subsequently lose the fluorine atom and become hydroxylated.[19]

Q3: How does the position of the fluorine substituent (ortho, meta, para) influence side reactions?

A: The substituent position has a profound impact due to steric and electronic effects:

-

Ortho-Fluoroanilines: The fluorine atom's proximity to the amino group provides significant steric hindrance. This can slow down intermolecular reactions like polymerization. However, it also makes the molecule more susceptible to intramolecular reactions, such as cyclization to form phenazines.[16][17]

-

Para-Fluoroanilines: With the para-position blocked, head-to-tail polymerization is inhibited. However, the strong electron-withdrawing effect is still fully active, making oxidation to the corresponding p-nitro compound a potential competing pathway. These substrates are also prone to forming head-to-head dimers.

-

Meta-Fluoroanilines: The electronic effect is primarily inductive, deactivating the amine without the resonance contribution seen from the ortho/para positions. These anilines are generally less reactive, and their oxidation often requires more forcing conditions, which can increase the likelihood of over-oxidation or decomposition.[1]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures. For each issue, we diagnose the probable cause and provide a series of actionable solutions, from simple tweaks to complete protocol revisions.

Issue 1: My reaction turns dark brown or black, and I'm isolating an insoluble precipitate.

-

Problem Assessment: You are observing the formation of polyaniline, a common and often intractable byproduct.[5]

-

Probable Cause: The reaction conditions favor the rapid, uncontrolled coupling of aniline radical cation intermediates. This is often triggered by excessive oxidant concentration, high temperature, or highly acidic conditions which can, counter-intuitively, promote polymerization after an initial induction period.[4][20]

-

Solutions:

-

Reduce Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to warm slowly. This moderates the reaction rate and can disfavor the high-energy polymerization pathway.

-

Control Oxidant Stoichiometry: Add the oxidant slowly and portion-wise, or via a syringe pump. This keeps the instantaneous concentration of the oxidant and the reactive radical cation low, minimizing self-coupling.

-

Work in Dilute Conditions: High concentrations of the aniline substrate increase the probability of intermolecular coupling. Halving the concentration can sometimes dramatically reduce polymer formation.

-

Protect the Amino Group: The most robust solution is to temporarily protect the amino group, rendering it non-oxidizable during the desired reaction on another part of the molecule. The acetamide is a classic and effective choice. See Protocol 2 for a detailed procedure.

-

Issue 2: My primary product is the corresponding fluorinated nitrobenzene, not the desired coupled product.

-

Problem Assessment: The oxidation is proceeding too far, converting the amine directly to a nitro group.

-

Probable Cause: The oxidant used is too powerful, or the reaction conditions (e.g., strong base) favor this pathway. For instance, using H₂O₂ in the presence of a strong base like NaOMe is known to favor nitroaromatic formation.[9][11][12]

-

Solutions:

-

Change the Oxidant: Switch to a milder oxidizing agent. See the Oxidant Selection Table (Table 1) below for alternatives. For example, if you are using KMnO₄, consider switching to H₂O₂ with a suitable catalyst.

-

Regulate the Base: The choice of base is critical. To favor the formation of azoxybenzene over nitrobenzene when using peroxides, switch from a strong base (e.g., NaOMe, NaOH) to a mild or Lewis base (e.g., NaF, NaOAc).[9][11][12] This simple change can completely switch the selectivity of the reaction. See Protocol 3 for an example.

-

Buffer the Reaction: If the reaction generates acid as a byproduct (e.g., using Ammonium Persulfate, APS), the changing pH can alter the reaction course.[20] Using a buffered solvent system can maintain optimal conditions.

-

Issue 3: The reaction shows low conversion, and my starting material is recovered.

-

Problem Assessment: The oxidation potential of your fluorinated aniline is too high for the chosen conditions, or the reaction is being inhibited.

-

Probable Cause: The electron-withdrawing fluorine atom deactivates the aniline, making it difficult to oxidize.[1] Anilinium salt formation in strongly acidic media can also inhibit the initiation of oxidation by suppressing the nucleophilicity of the aniline.[4]

-

Solutions:

-

Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor carefully for the onset of side reactions.

-

Select a Stronger Oxidant: If a mild oxidant fails, a more potent one may be necessary. Refer to Table 1 . For example, moving from H₂O₂ to something like benzimidazolium fluorochromate (BIFC) could be effective.[15]

-

Optimize pH: The rate of aniline oxidation is highly pH-dependent.[5][20] If you are in a very low pH environment (<2), the aniline may be excessively protonated.[4] Try adjusting the pH to be slightly less acidic. A systematic screen of pH is often necessary to find the optimal balance between reactivity and stability.

-

Consider Catalysis: Many oxidation reactions can be catalyzed. For instance, Ti-based materials or Nb-peroxo complexes have been shown to effectively catalyze aniline oxidation to azoxybenzenes under mild conditions.[11][14]

-

Table 1: Oxidant Selection and Common Outcomes

| Oxidant | Typical Strength | Common Products / Side Products | Notes |

| Hydrogen Peroxide (H₂O₂) | Mild to Strong (with catalyst/base) | Azoxybenzenes (with mild base), Nitrobenzenes (with strong base).[9][11] | Environmentally friendly (byproduct is water).[9] Requires activation. |

| Ammonium Persulfate (APS) | Strong | Polyaniline, Oligomers.[4][6][16] | Commonly used for synthesizing conductive polyanilines. Generates acid.[20] |

| Potassium Permanganate (KMnO₄) | Very Strong | Nitrobenzene (in neutral solution), Azobenzene (in alkaline solution), Aniline Black (in acid).[3][8] | Often leads to over-oxidation and complex mixtures. |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Moderate | Fluoroazobenzenes, Fluorophenazines.[17] | Often used with a base (KOH) in an alcohol/water mixture.[17] |